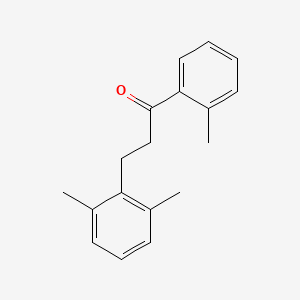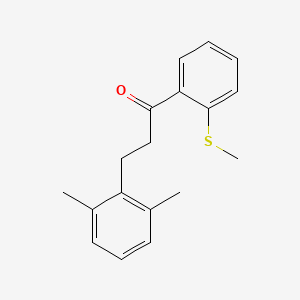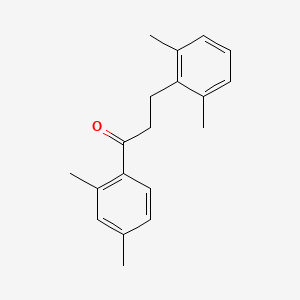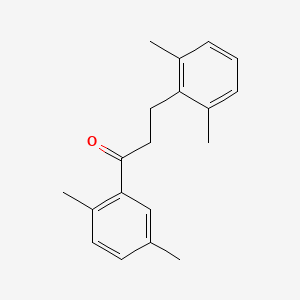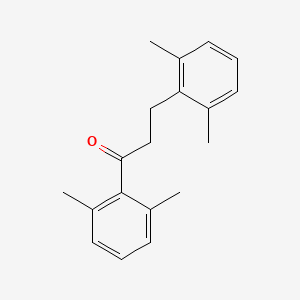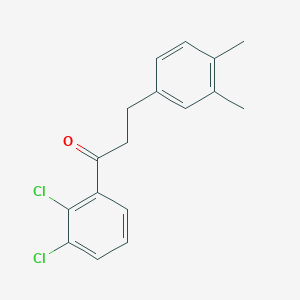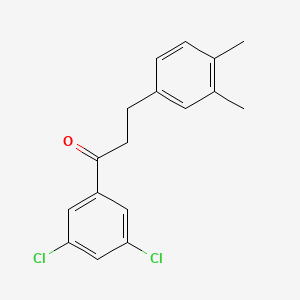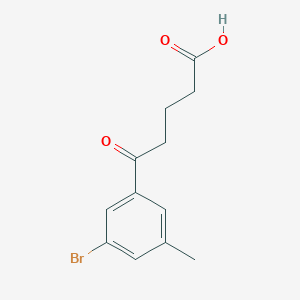
5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of valeric acid, which is a carboxylic acid, with a bromo-methylphenyl group attached to the fifth carbon . The bromo-methylphenyl group is a common functional group in organic chemistry, often used in various chemical reactions due to its reactivity .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzene ring (from the phenyl group) with a bromine atom and a methyl group attached . The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
Again, while specific reactions involving “5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid” are not available, bromo-methylphenyl compounds are often used in reactions like the Suzuki-Miyaura coupling mentioned earlier . They can also undergo protodeboronation, a reaction involving the removal of a boron group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Similar compounds often have a high molecular weight and may form hydrogen bonds .科学的研究の応用
Brown and Beige Adipose Tissue Regulation : A study by Whitehead et al. (2021) in Nature Communications found that metabolites like 3-methyl-2-oxovaleric acid, synthesized in browning adipocytes, regulate systemic metabolism. These metabolites, including 5-oxoproline, influence brown adipocyte-specific phenotypes and mitochondrial energy metabolism, suggesting a role in metabolic health (Whitehead et al., 2021).
Bromophenol Derivatives from Red Algae : Zhao et al. (2004) isolated various bromophenol derivatives, including compounds related to 5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid, from the red alga Rhodomela confervoides. These compounds were analyzed for their structures and potential biological activities, although they were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).
Indole-based Receptor Antagonists : A study on the structure-activity relationship of β-oxidation resistant indole-based antagonists, including derivatives of 5-oxo-ETE, by Ye et al. (2017) in Bioorganic & Medicinal Chemistry Letters, explored the role of these compounds in inflammation and receptor interactions (Ye et al., 2017).
Antioxidant Activity of Bromophenols : Li et al. (2011) investigated naturally occurring bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities, suggesting potential applications in preventing oxidative deterioration in food (Li et al., 2011).
Photodynamic Therapy : Betz et al. (2002) explored the use of 5-aminolevulinic acid (5-ALA), a derivative of 5-oxovaleric acid, for photodynamic therapy of nasopharyngeal carcinoma. They found that 5-ALA induced protoporphyrin IX significantly increased cell death in cancer cells upon laser irradiation, suggesting therapeutic potential (Betz et al., 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(3-bromo-5-methylphenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-8-5-9(7-10(13)6-8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQBTQSZXMPEQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645389 |
Source


|
| Record name | 5-(3-Bromo-5-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898767-46-9 |
Source


|
| Record name | 3-Bromo-5-methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Bromo-5-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360615.png)

